5-Hydrazinylisoindoline-1,3-dione
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Overview
Description
5-Hydrazinylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production of this compound often involves solventless conditions to adhere to green chemistry principles. Simple heating and relatively quick reactions are used, followed by purification with environmentally friendly methodologies .
Chemical Reactions Analysis
Types of Reactions: 5-Hydrazinylisoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydrazinyl group and the carbonyl functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products: The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Industry: Utilized in the production of herbicides, colorants, dyes, and polymer additives.
Mechanism of Action
The mechanism of action of 5-Hydrazinylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . Additionally, its inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
N-Substituted Isoindoline-1,3-dione Derivatives: These compounds have shown good anticonvulsant activity compared to sodium valproate.
Isoindoline-1,3-dione Derivatives: These derivatives have been evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities.
Uniqueness: 5-Hydrazinylisoindoline-1,3-dione stands out due to its specific hydrazinyl group, which imparts unique reactivity and potential biological activities. Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation highlights its distinctiveness among similar compounds .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-diazenyl-2H-isoindole-1,3-diol |
InChI |
InChI=1S/C8H7N3O2/c9-11-4-1-2-5-6(3-4)8(13)10-7(5)12/h1-3,9-10,12-13H |
InChI Key |
CVLOYBNNFBJYTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C2C=C1N=N)O)O |
Origin of Product |
United States |
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